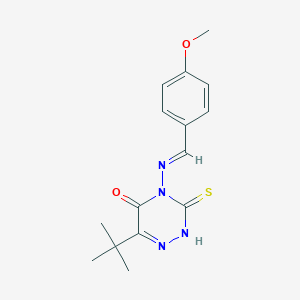

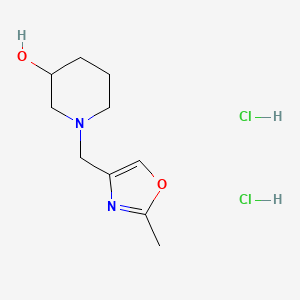

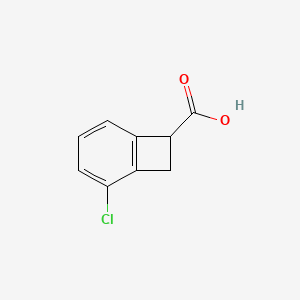

![molecular formula C20H24N4O B2557857 4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 896828-38-9](/img/structure/B2557857.png)

4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular formula of the compound is C22H26N6 . The average mass is 374.482 Da and the monoisotopic mass is 374.221893 Da . The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The PP derivatives possess great synthetic versatility which permits structural modifications throughout its periphery . This makes them a privileged scaffold for combinatorial library design and drug discovery .Scientific Research Applications

Synthesis and Biological Activities

4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine and its derivatives have been extensively studied for their diverse biological activities, including antihypertensive, antimicrobial, and anti-inflammatory effects, as well as their potential in cognitive impairment treatment associated with neurodegenerative diseases.

- Antihypertensive Agents : A study explored the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines bearing morpholine, among other moieties, showing promising antihypertensive activity in both in vitro and in vivo tests (S. M. Bayomi et al., 1999).

- Cognitive Impairment Treatment : Research into 3-aminopyrazolo[3,4-d]pyrimidinones revealed the discovery of a clinical candidate, ITI-214, for treating cognitive deficits associated with schizophrenia and Alzheimer's disease. This compound showed picomolar inhibitory potency for phosphodiesterase 1 (PDE1) and exhibited good efficacy in vivo (Peng Li et al., 2016).

- Antimicrobial and Anti-inflammatory Properties : A variety of pyrazolo[1,5-a]pyrimidines have been synthesized with significant antimicrobial and anti-inflammatory activities. For instance, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate showcased noteworthy biological properties, highlighting the potential of these compounds in pharmaceutical applications (Hery Suwito et al., 2018).

- Anticonvulsant Activity : The synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholine, demonstrated broad anticonvulsant activity across several preclinical seizure models, suggesting potential for further development as antiepileptic drugs (K. Kamiński et al., 2015).

Molecular Docking and Synthesis Techniques

- Molecular Docking : Studies involving molecular docking have been instrumental in understanding the interaction between synthesized compounds and biological targets. For instance, a series of morpholinylchalcones was prepared and subjected to in vitro activity testing against cancer cell lines, with computational studies supporting the biological activity results (Zeinab A. Muhammad et al., 2017).

Application in Imaging and Drug Delivery

- Imaging Agents for Parkinson's Disease : [11C]HG-10-102-01, a compound synthesized for imaging LRRK2 enzyme in Parkinson's disease, demonstrates the application of pyrazolo[1,5-a]pyrimidine derivatives in developing potential PET agents, highlighting the interdisciplinary applications of these compounds (Min Wang et al., 2017).

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been noted for their significant impact in medicinal chemistry . They have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

It’s worth noting that compounds in the pyrazolo[1,5-a]pyrimidine family have been studied for their interaction with various targets in the body, leading to potential therapeutic effects .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant photophysical properties , which could potentially affect various biochemical pathways.

Result of Action

Compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with anticancer potential and enzymatic inhibitory activity , suggesting potential therapeutic effects.

Future Directions

properties

IUPAC Name |

4-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-3-7-17-14-18(23-10-12-25-13-11-23)24-20(21-17)19(15(2)22-24)16-8-5-4-6-9-16/h4-6,8-9,14H,3,7,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZRKMWNCAFRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648613 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

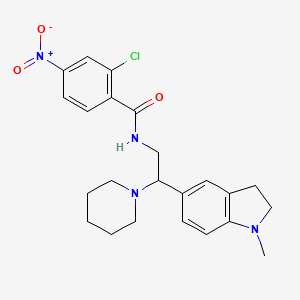

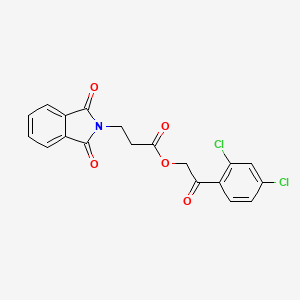

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide](/img/structure/B2557784.png)

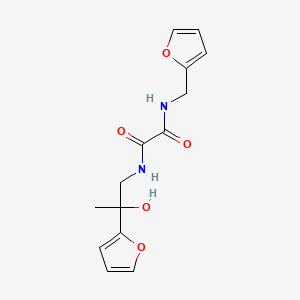

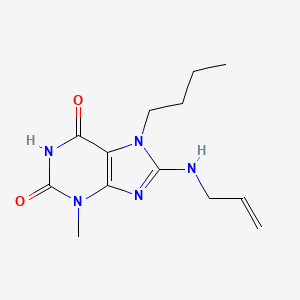

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)

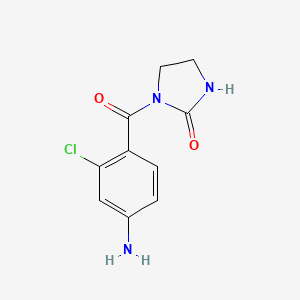

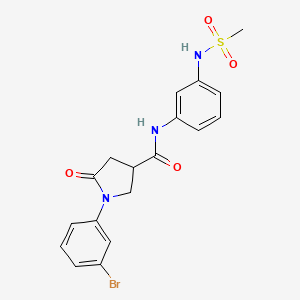

![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride](/img/structure/B2557788.png)

![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)

![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)